molecular formula C13H11N3O2S B1423787 6-(3-methylbenzyl)[1,2]thiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione CAS No. 1326932-82-4

6-(3-methylbenzyl)[1,2]thiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione

Cat. No.: B1423787
CAS No.: 1326932-82-4
M. Wt: 273.31 g/mol
InChI Key: IKASNOQVJLSQFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

International Union of Pure and Applied Chemistry Naming and Synonyms

The primary International Union of Pure and Applied Chemistry name for this compound is 6-(3-methylbenzyl)isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione. This systematic nomenclature reflects the compound's structural features, including the isothiazolo[4,3-d]pyrimidine core framework and the specific positioning of the 3-methylbenzyl substituent at the 6-position of the heterocyclic system.

Several alternative names and synonyms have been documented for this compound in chemical databases and literature. The most commonly encountered variations include 6-(3-methylbenzyl)thiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione and 6-[(3-methylphenyl)methyl]-4H,5H,6H,7H-thiazolo[4,3-d]pyrimidine-5,7-dione. These nomenclatural variants reflect different systematic naming conventions while describing the same molecular structure. Additional synonyms found in chemical databases include 6-[(3-methylphenyl)methyl]-4H-thiazolo[4,3-d]pyrimidine-5,7-dione and the shortened form 6-(3-Methylbenzyl)thiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione.

The systematic naming conventions employed for this compound emphasize the bicyclic thiazolopyrimidine framework, which consists of a pyrimidine ring fused to an isothiazole ring in a [4,3-d] configuration. The numbering system used in these names follows established heterocyclic nomenclature rules, with the 3-methylbenzyl group attached through a methylene bridge to the nitrogen atom at position 6 of the fused ring system.

Molecular Formula and Weight

The molecular formula of 6-(3-methylbenzyl)thiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione is C₁₃H₁₁N₃O₂S. This empirical formula indicates the presence of thirteen carbon atoms, eleven hydrogen atoms, three nitrogen atoms, two oxygen atoms, and one sulfur atom within the molecular structure. The molecular composition reflects the complex heterocyclic nature of the compound, incorporating multiple heteroatoms within its fused ring system and aromatic substituent.

The molecular weight of this compound has been consistently reported as 273.31 grams per mole across multiple authoritative chemical databases. This molecular weight calculation is based on standard atomic masses and provides important information for stoichiometric calculations, analytical chemistry applications, and pharmaceutical formulation considerations. The relatively moderate molecular weight places this compound within a typical range for small molecule drug candidates and research compounds.

Table 1: Molecular Composition Analysis

Element Count Atomic Mass (amu) Contribution to Molecular Weight
Carbon 13 12.011 156.143
Hydrogen 11 1.008 11.088
Nitrogen 3 14.007 42.021
Oxygen 2 15.999 31.998
Sulfur 1 32.066 32.066
Total 30 - 273.316

Chemical Abstracts Service and PubChem Identifiers

The Chemical Abstracts Service registry number for 6-(3-methylbenzyl)thiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione is 1326932-82-4. This unique identifier serves as the primary reference number for the compound in chemical databases, regulatory filings, and scientific literature. The Chemical Abstracts Service number provides an unambiguous way to identify this specific chemical entity, distinguishing it from structurally related compounds or isomers that might share similar names or partial structural features.

The PubChem Compound Identifier for this compound is 53337654. PubChem, maintained by the National Center for Biotechnology Information, serves as a comprehensive database for chemical information, and this identifier provides direct access to detailed structural, physical, and biological data associated with the compound. The PubChem database entry includes three-dimensional conformational data, computed properties, and links to relevant bioassay information where available.

Additional database identifiers have been assigned to this compound across various chemical information systems. The ChEMBL identifier is reported as CHEMBL3443702, linking the compound to biological activity data and structure-activity relationship studies. Various vendor-specific identifiers have also been assigned, including MFCD20528943 for the MDL Information Systems database and multiple catalog numbers from chemical suppliers.

Table 2: Database Identifiers Summary

Database System Identifier Purpose
Chemical Abstracts Service 1326932-82-4 Primary registry number
PubChem CID 53337654 Public chemical database
ChEMBL CHEMBL3443702 Bioactivity database
MDL Number MFCD20528943 Chemical inventory

Simplified Molecular Input Line Entry System and International Chemical Identifier Descriptors

The Simplified Molecular Input Line Entry System representation of 6-(3-methylbenzyl)thiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione is documented as Cc1cccc(c1)Cn2c(=O)c3c(csn3)[nH]c2=O. This linear notation provides a text-based method for representing the complete molecular structure, encoding all atomic connectivity, bond types, and stereochemical information in a standardized format. The Simplified Molecular Input Line Entry System string begins with the methyl group on the benzyl substituent and systematically describes the entire molecular framework, including the characteristic fused ring system and the specific attachment pattern of the 3-methylbenzyl group.

The International Chemical Identifier for this compound is InChI=1S/C13H11N3O2S/c1-8-3-2-4-9(5-8)6-16-12(17)11-10(7-19-15-11)14-13(16)18/h2-5,7H,6H2,1H3,(H,14,18). This standardized identifier provides a hierarchical description of the molecular structure, starting with the molecular formula layer and progressing through connectivity, hydrogen positioning, and stereochemical descriptors. The International Chemical Identifier system ensures universal compatibility across different chemical software platforms and databases, facilitating accurate structural communication and data exchange.

The International Chemical Identifier Key, represented as IKASNOQVJLSQFP-UHFFFAOYSA-N, serves as a shortened, hashed version of the full International Chemical Identifier. This key provides a fixed-length identifier that can be used for rapid database searching and structural comparison while maintaining the unique identification capabilities of the full International Chemical Identifier system. The International Chemical Identifier Key format consists of three segments separated by hyphens, with the first segment encoding the molecular skeleton, the second segment representing stereochemical and isotopic information, and the third segment indicating the protonation state.

Table 3: Structural Descriptors Summary

Descriptor Type Value Character Length
SMILES Cc1cccc(c1)Cn2c(=O)c3c(csn3)[nH]c2=O 41
InChI InChI=1S/C13H11N3O2S/c1-8-3-2-4-9(5-8)6-16-12(17)11-10(7-19-15-11)14-13(16)18/h2-5,7H,6H2,1H3,(H,14,18) 122
InChI Key IKASNOQVJLSQFP-UHFFFAOYSA-N 27

Properties

IUPAC Name

6-[(3-methylphenyl)methyl]-4H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O2S/c1-8-3-2-4-9(5-8)6-16-12(17)11-10(7-19-15-11)14-13(16)18/h2-5,7H,6H2,1H3,(H,14,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKASNOQVJLSQFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C(=O)C3=NSC=C3NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-(3-methylbenzyl)[1,2]thiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the synthesis, structural characteristics, and biological evaluations of this compound, drawing on diverse research findings.

Synthesis and Structural Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The compound's structure has been confirmed through various spectroscopic methods including IR and NMR spectroscopy. Single-crystal X-ray diffraction has also been employed to elucidate the three-dimensional arrangement of atoms within the molecule.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolo-pyrimidine derivatives. For instance:

  • Cell Line Studies : Compounds similar to this compound have demonstrated significant antiproliferative effects against various cancer cell lines including A375 (melanoma), DU145 (prostate cancer), and MCF-7 (breast cancer) with IC50 values ranging from 10 to 30 µM depending on the specific derivative tested .
  • Mechanism of Action : The anticancer effects are believed to be mediated through the induction of apoptosis and inhibition of cell cycle progression. Some derivatives have been shown to inhibit key signaling pathways involved in cancer progression, such as those related to angiogenesis (e.g., VEGF expression) and metastasis markers like MMP-9 .

Antimicrobial Activity

The antimicrobial properties of thiazolo-pyrimidine derivatives have also been investigated:

  • Broad-Spectrum Activity : Compounds related to this compound exhibited activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives showed minimum inhibitory concentrations (MICs) as low as 40 µg/mL against Staphylococcus aureus and Bacillus subtilis, indicating potent antibacterial properties .
  • Fungal Activity : The compound has also demonstrated antifungal activity against Candida albicans, with MIC values reported below 207 µg/mL .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, thiazolo-pyrimidine derivatives have shown promise in anti-inflammatory applications:

  • Inhibition of Inflammatory Markers : Certain derivatives have been reported to reduce the expression levels of pro-inflammatory cytokines and enzymes such as COX-2 and TNF-alpha in vitro . This suggests a potential role for these compounds in managing inflammatory diseases.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of thiazolo-pyrimidine derivatives:

CompoundSubstituentIC50 (µM)Activity Type
6a-CH315Anticancer
6b-Cl25Antimicrobial
6c-NO230Anti-inflammatory

Case Studies

Several case studies have been conducted to evaluate the biological activity of thiazolo-pyrimidine derivatives:

  • Study on Anticancer Efficacy : A recent study synthesized various thiazolo-pyrimidine analogs and evaluated their cytotoxicity against multiple cancer cell lines. The most potent analogs were identified based on their ability to induce apoptosis through caspase activation pathways .
  • Antimicrobial Evaluation : Another study focused on the antimicrobial properties of synthesized thiazolo-pyrimidines against clinical isolates. The results indicated that specific structural modifications significantly enhanced antibacterial activity compared to standard antibiotics .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of thiazolo[4,3-d]pyrimidine derivatives as anticancer agents. For instance, a series of thiazolo[4,5-d]pyrimidine derivatives were synthesized and evaluated for their in vitro anticancer activity against various cancer cell lines using the National Cancer Institute's NCI-60 screening program. One compound demonstrated significant cytotoxicity, indicating that modifications to the thiazolo-pyrimidine structure can enhance bioactivity against cancer cells .

Case Study: Synthesis and Evaluation

  • Compound : 6-(3-methylbenzyl)[1,2]thiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione
  • Method : Synthesized through a one-pot reaction involving sulfur and 2-cyanoacetamide.
  • Results : Showed promising cytotoxic effects in vitro against various cancer cell lines.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Thiazolo derivatives have been shown to exhibit activity against both Gram-positive and Gram-negative bacteria. For example, certain thiazolo derivatives demonstrated potent inhibitory effects against strains like Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values as low as 0.21 μM .

Case Study: Antimicrobial Screening

  • Compounds Tested : Various thiazolo derivatives including this compound.
  • Method : Agar diffusion and broth dilution methods were employed for screening.
  • Results : Certain derivatives showed significant antimicrobial activity comparable to established antibiotics.

Structural Characterization

The structural characteristics of this compound have been elucidated through various spectroscopic techniques such as NMR and X-ray diffraction. These studies provide insights into the molecular interactions that contribute to its biological activities.

Summary of Biological Activities

Activity Description Reference
AnticancerSignificant cytotoxicity against cancer cell lines
AntimicrobialEffective against Pseudomonas aeruginosa and E. coli
Structural InsightsCharacterized using NMR and X-ray diffraction

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Features of Comparable Compounds
Compound Name Core Structure Substituents Key Functional Groups Reference ID
6-(3-Methylbenzyl)[1,2]thiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione Thiazolo[4,3-d]pyrimidine-5,7-dione 3-Methylbenzyl (C₆H₄(CH₃)-CH₂) Dione, Thiazole
4-Methyl-1H-[1,2,3]triazolo[4,5-d]pyrimidin-5(4H)-one-7(6H)-thione (8a) Triazolo[4,5-d]pyrimidine 4-Methyl Thione, Triazole
4-(2-Chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione (8) Triazolo[4,5-d]pyrimidine-5,7-dione 2-Chlorobenzyl Dione, Triazole
Compound 9a (Molecules 2015) Spiro[imidazolidine-pyrido[4,3-d]pyrimidine] 4-Chlorophenyl, Phenyl Thioxo, Dione
(2Z)-2-(4-Cyanobenzylidene)-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11b) Thiazolo[3,2-a]pyrimidine 4-Cyanobenzylidene, 5-Methylfuran-2-yl Cyano, Dione

Key Observations :

  • Substituent Position and Reactivity: Methyl or benzyl groups at the 4- or 6-position (e.g., 8a and QV-0840) enhance stability and facilitate thionation or alkylation reactions. Electron-withdrawing groups (e.g., 4-cyanobenzylidene in 11b) increase electrophilicity, influencing reactivity in condensation reactions.
  • Heterocyclic Core : Thiazolo-pyrimidines (e.g., QV-0840) exhibit distinct electronic properties compared to triazolo-pyrimidines (e.g., 8a), with the latter showing higher propensity for υ-triazole-thiadiazole rearrangements under thionation.

Key Observations :

  • Thionation Efficiency: Methyl-substituted precursors (e.g., 7a) yield 68% thione derivatives (8a), whereas non-methylated analogues require harsher conditions or show lower yields.
  • Solvent Impact: Ethanol or DMF/water mixtures are preferred for crystallization, achieving high purity (e.g., 93% for 9a via Method B).

Key Observations :

  • Antiviral Activity : Triazolo-pyrimidines with nitro or methyl groups (e.g., 3n) show consistent activity against herpes viruses, while thiazolo derivatives lack reported data.

Preparation Methods

Starting Materials and Initial Cyclization

  • The bicyclic thiazolopyrimidine core is typically synthesized by reacting 2-aminothiols with suitable arylacetyl chlorides or related acylating agents under elevated temperatures.
  • This reaction forms the thiazole ring fused to a pyrimidine moiety with keto groups at positions 5 and 7, yielding thiazolo[4,3-d]pyrimidine-5,7-dione scaffolds.

Key Reaction Conditions

  • High temperature conditions facilitate cyclization.
  • Solvents such as polar aprotic solvents or aromatic solvents are often used.
  • The reaction is monitored to ensure formation of the dihydroxy derivatives, which are precursors for further functionalization.

Functionalization at Positions 5 and 6

Chlorination and Amination

  • The 5,7-dihydroxy groups on the bicyclic core can be chlorinated using phosphorus oxychloride (POCl3), often under microwave irradiation to enhance reaction rates.
  • This chlorination yields 5,7-dichloro derivatives, which are reactive intermediates for nucleophilic substitution.
  • Subsequent reaction with aqueous ammonia (33%) selectively replaces the 7-chloro group with an amino group, yielding 7-amino-5-chloro derivatives.

Introduction of the 3-Methylbenzyl Group at Position 6

  • The 6-position substitution with a 3-methylbenzyl group can be achieved by nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling).
  • For Suzuki coupling, the 5-chloro group is replaced by the desired aryl or benzyl substituent using boronic acids or boronate esters corresponding to 3-methylbenzyl derivatives.
  • Typical conditions involve palladium catalysts, base, and appropriate solvents under inert atmosphere.

Representative Synthetic Scheme Summary

Step Reaction Reagents/Conditions Outcome
1 Cyclization 2-Aminothiol + 3-methylbenzyl arylacetyl chloride, heat Formation of thiazolo[4,3-d]pyrimidine-5,7-diol intermediate
2 Chlorination POCl3, microwave irradiation Conversion to 5,7-dichloro derivative
3 Amination Aqueous NH3 (33%) 7-amino-5-chloro intermediate
4 Substitution Suzuki coupling with 3-methylbenzyl boronic acid, Pd catalyst Introduction of 3-methylbenzyl group at position 6

Alternative and Green Synthesis Approaches

  • Recent advances in pyrimidine and fused heterocycle synthesis include multicomponent reactions and catalytic methods using nanocatalysts (e.g., ZnO nanoparticles) for greener, cost-efficient routes.
  • Such methods involve one-pot condensations and oxidative C–N bond formations, which could be adapted for thiazolopyrimidine derivatives to improve yield and sustainability.

Analytical and Structural Confirmation

  • The synthesized compound is typically characterized by NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm the bicyclic structure and substitution pattern.
  • Collision cross-section data and molecular weights are used to support identity and purity.

Research Findings and Observations

  • Substituent effects at position 6, such as the 3-methylbenzyl group, influence biological activity and receptor binding affinity in related analogs.
  • Ortho-substituted benzyl derivatives often show enhanced binding properties compared to unsubstituted analogs.
  • The choice of substituent and synthetic route impacts yield, purity, and scalability.

Summary Table of Preparation Methods

Preparation Step Key Reagents Conditions Notes
Core formation 2-Aminothiol + arylacetyl chloride Heating, solvent Forms bicyclic diol intermediate
Chlorination POCl3 Microwave irradiation Converts diol to dichloro derivative
Amination Aqueous NH3 (33%) Ambient temperature Selective amination at position 7
Substitution Boronic acid, Pd catalyst Suzuki coupling, inert atmosphere Introduces 3-methylbenzyl substituent

Q & A

Advanced Research Question

  • Density Functional Theory (DFT) : Calculates electrostatic potential surfaces and HOMO-LUMO gaps to identify reactive sites (e.g., carbonyl groups for hydrogen bonding) .
  • Molecular Docking : Simulates binding to targets (e.g., EGFR kinase) using software like AutoDock, validated by crystallographic data .
  • MD Simulations : Assess stability of ligand-receptor complexes over time (≥100 ns trajectories) .

How to design experiments to elucidate the mechanism of action?

Advanced Research Question
A tiered approach is recommended:

In Vitro Assays : Measure enzyme inhibition (e.g., topoisomerase II) or receptor binding (radioligand displacement assays) .

Cellular Models : Use fluorescent probes (e.g., Annexin V for apoptosis) in cancer cell lines .

In Vivo Studies : Administer compound in rodent models (e.g., xenografts) with pharmacokinetic profiling (plasma half-life, bioavailability) .

Omics Integration : Transcriptomics/proteomics identifies downstream pathways (e.g., apoptosis markers like Bcl-2) .

What analytical techniques are critical for characterizing reaction intermediates?

Q. Methodological Guidance

  • LC-MS : Monitors intermediate formation (e.g., hydrazide precursors) with high sensitivity .
  • Elemental Analysis : Confirms stoichiometry (C, H, N percentages) .
  • In Situ IR : Tracks functional group transformations (e.g., disappearance of -NH peaks during cyclization) .

How can researchers validate the compound’s stability under physiological conditions?

Advanced Research Question

  • pH Stability Tests : Incubate in buffers (pH 2–9) and analyze degradation via HPLC .
  • Thermal Analysis : DSC/TGA determines melting points and thermal decomposition profiles .
  • Metabolic Stability : Use liver microsomes to assess CYP450-mediated oxidation .

What strategies improve the compound’s solubility and bioavailability?

Advanced Research Question

  • Prodrug Design : Introduce hydrolyzable groups (e.g., esters) at the N6 position .
  • Formulation Optimization : Use cyclodextrins or lipid nanoparticles to enhance aqueous solubility .
  • Salt Formation : React with HCl or sodium to generate ionic derivatives .

How to prioritize structural analogs for further study?

Q. Methodological Guidance

  • SAR Analysis : Compare substituent effects (e.g., 3-methylbenzyl vs. 4-fluorobenzyl on activity) .
  • ADMET Prediction : Use tools like SwissADME to filter analogs with favorable pharmacokinetics .
  • High-Throughput Screening : Test libraries in multiplexed assays (e.g., kinase panels) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(3-methylbenzyl)[1,2]thiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione
Reactant of Route 2
6-(3-methylbenzyl)[1,2]thiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.